molecular formula C15H16O5 B12375633 [(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate

[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate

Cat. No.: B12375633
M. Wt: 276.28 g/mol
InChI Key: VWWLVBSOTCIVHI-CFVMTHIKSA-N
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Description

[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate is a chiral compound with significant interest in various scientific fields. Its unique structure, which includes a hydroxy group, a dihydropyran ring, and a phenyl group, makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve binding to enzymes or receptors, leading to subsequent biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate

InChI

InChI=1S/C15H16O5/c1-10(16)19-15(11-6-3-2-4-7-11)14(18)12-8-5-9-13(17)20-12/h2-7,9,12,14-15,18H,8H2,1H3/t12-,14+,15-/m0/s1

InChI Key

VWWLVBSOTCIVHI-CFVMTHIKSA-N

Isomeric SMILES

CC(=O)O[C@@H](C1=CC=CC=C1)[C@@H]([C@@H]2CC=CC(=O)O2)O

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(C2CC=CC(=O)O2)O

Origin of Product

United States

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